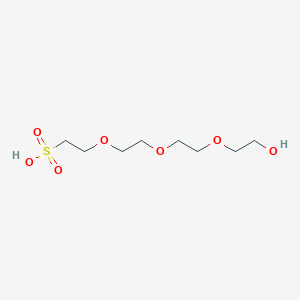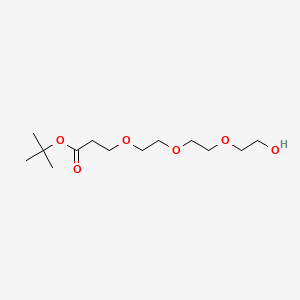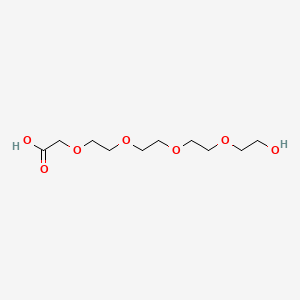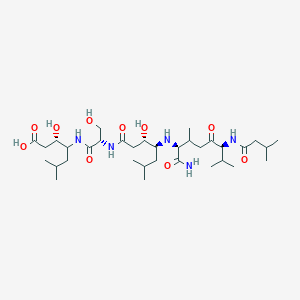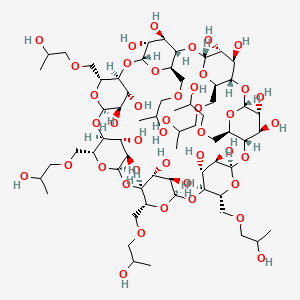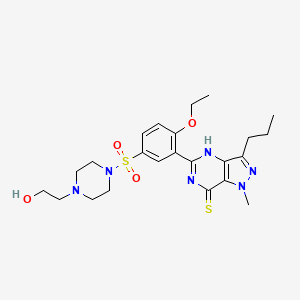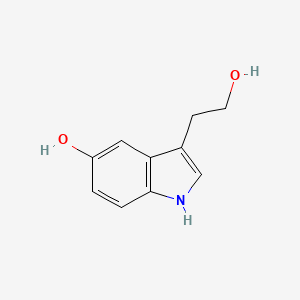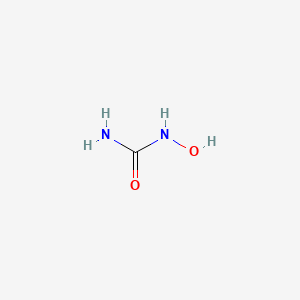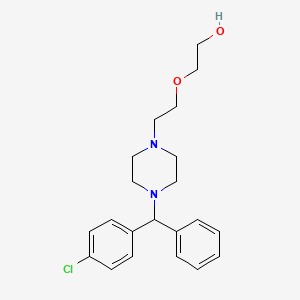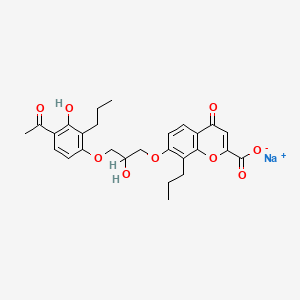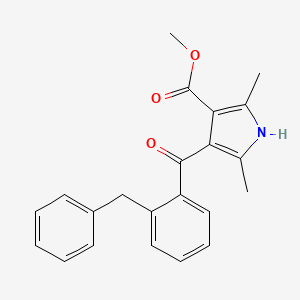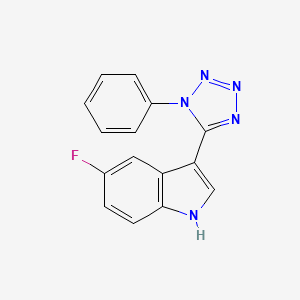
Butanoic acid, 3-((2-((3R)-2-oxo-3-(2-(4-piperidinyl)ethyl)-1-piperidinyl)acetyl)amino)-, (3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-734217 is a small molecule drug initially developed by Merck Sharp & Dohme Corp. It functions as an antagonist of the glycoprotein IIb/IIIa receptor, which is involved in platelet aggregation. This compound was primarily researched for its potential therapeutic applications in cardiovascular diseases, particularly thrombosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-734217 involves a multi-step process. One of the key steps is the conversion of 3-amino crotonate to L-734217 via a two-step sequence of catalytic tritiation followed by basic hydrolysis . Another efficient method involves a six-step synthesis suitable for large-scale preparation, which includes a chemoselective silyl-mediated conjugate addition of ethyl (2-oxopiperidin-1-yl)acetate to 4-vinylpyridine .
Industrial Production Methods
For industrial production, a highly practical chromatography-free six-step synthesis has been developed. This method is efficient and suitable for large-scale preparation, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-734217 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Catalytic Tritiations: Platinum dioxide (PtO2) is used as a catalyst in the presence of ethanol or acetic acid.
Basic Hydrolysis: Involves the use of a strong base to hydrolyze the intermediate compounds.
Major Products Formed
The major product formed from these reactions is L-734217 itself, which is obtained through the aforementioned synthetic routes .
Scientific Research Applications
Chemistry: Used as a model compound for studying glycoprotein IIb/IIIa antagonists.
Biology: Investigated for its role in platelet aggregation and thrombosis.
Medicine: Explored as a potential therapeutic agent for cardiovascular diseases.
Industry: Utilized in the development of antiplatelet agents.
Mechanism of Action
L-734217 exerts its effects by antagonizing the glycoprotein IIb/IIIa receptor, which is crucial for platelet aggregation. By binding to this receptor, L-734217 prevents the binding of fibrinogen, thereby inhibiting platelet aggregation and thrombus formation . This mechanism makes it a valuable lead structure for developing oral antiplatelet agents .
Comparison with Similar Compounds
L-734217 is compared with other glycoprotein IIb/IIIa antagonists such as tirofiban and L-692,884. These compounds also target the glycoprotein IIb/IIIa receptor but differ in their binding affinities and selectivity for activated versus resting platelets . L-734217 has a higher affinity for the activated form of the receptor, making it more effective in inhibiting platelet aggregation at lower concentrations .
List of Similar Compounds
- Tirofiban
- L-692,884
- Echistatin
- MK-852
Properties
CAS No. |
146144-48-1 |
|---|---|
Molecular Formula |
C18H31N3O4 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(3R)-3-[[2-[(3R)-2-oxo-3-(2-piperidin-4-ylethyl)piperidin-1-yl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C18H31N3O4/c1-13(11-17(23)24)20-16(22)12-21-10-2-3-15(18(21)25)5-4-14-6-8-19-9-7-14/h13-15,19H,2-12H2,1H3,(H,20,22)(H,23,24)/t13-,15+/m1/s1 |
InChI Key |
SFFMYDBKYYBJRY-HIFRSBDPSA-N |
SMILES |
CC(CC(=O)O)NC(=O)CN1CCCC(C1=O)CCC2CCNCC2 |
Isomeric SMILES |
C[C@H](CC(=O)O)NC(=O)CN1CCC[C@H](C1=O)CCC2CCNCC2 |
Canonical SMILES |
CC(CC(=O)O)NC(=O)CN1CCCC(C1=O)CCC2CCNCC2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(3(R)-(2-(piperidin-4-yl)ethyl)-2-oxopiperidinyl)acetyl-3(S)-methyl-beta-alanine L 734217 L-734,217 L-734217 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


